
6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a dimethoxymethyl group at position 6 and a methyl group at position 2 on the pyrimidine ring, along with a ketone functional group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpyrimidine-4-one and formaldehyde.
Dimethoxymethylation: The key step involves the introduction of the dimethoxymethyl group. This can be achieved by reacting 2-methylpyrimidine-4-one with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the dimethoxymethyl derivative.
Reaction Conditions: The reaction is typically carried out under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the dimethoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-1,2-dihydropyrimidine: Similar structure but lacks the dimethoxymethyl group.
4-hydroxy-2-methylpyrimidine: Contains a hydroxyl group instead of a ketone.
6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains an additional ketone group.
Uniqueness
6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-(dimethoxymethyl)-2-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-9-6(4-7(11)10-5)8(12-2)13-3/h4,8H,1-3H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVDHLFOBICUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Bromo-5-(trifluoromethyl)phenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263180.png)
![(3-Bromo-5-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263187.png)
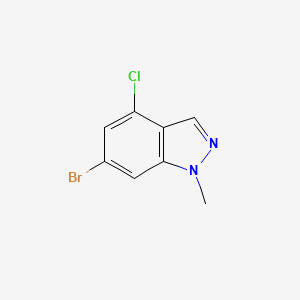
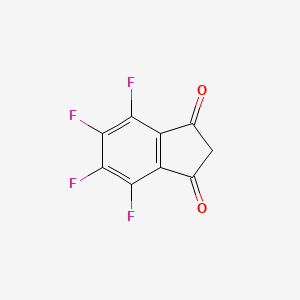

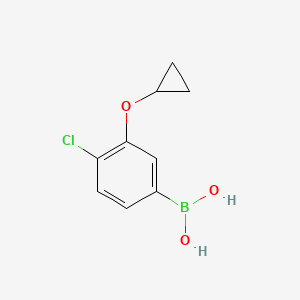
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)
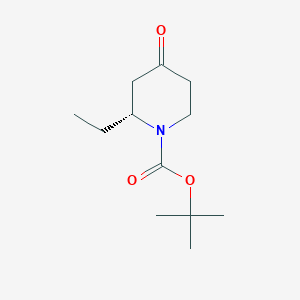
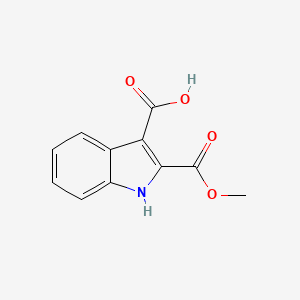
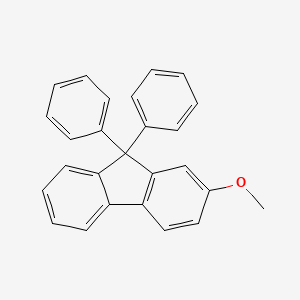
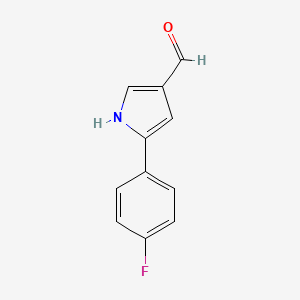
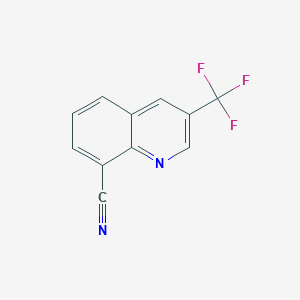
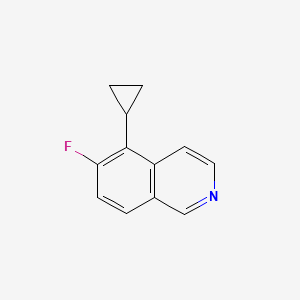
![2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine](/img/structure/B8263272.png)
